Hypolaetin-8-glucoside Hypolaetin-8-glucoside Hypolaetin-8-glucoside is a natural product found in Trigonella grandiflora, Crataegus rhipidophylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 27686-36-8
VCID: VC1771280
InChI: InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-19-12(27)4-10(25)15-11(26)5-13(31-20(15)19)7-1-2-8(23)9(24)3-7/h1-5,14,16-18,21-25,27-30H,6H2/t14-,16-,17+,18-,21+/m1/s1
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol

Hypolaetin-8-glucoside

CAS No.: 27686-36-8

Cat. No.: VC1771280

Molecular Formula: C21H20O12

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Hypolaetin-8-glucoside - 27686-36-8

Specification

CAS No. 27686-36-8
Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-19-12(27)4-10(25)15-11(26)5-13(31-20(15)19)7-1-2-8(23)9(24)3-7/h1-5,14,16-18,21-25,27-30H,6H2/t14-,16-,17+,18-,21+/m1/s1
Standard InChI Key LQSNPVIQIPKOGP-OACYRQNASA-N
Isomeric SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Introduction

Chemical Identity and Natural Sources

Hypolaetin-8-glucoside is a flavonoid glycoside found in various medicinal plants. It has been identified in several plant species, most notably in Sideritis leucantha and Althaea officinalis. The compound is cataloged with the CAS number 27686-36-8 and possesses the molecular formula C21H20O12 with a molecular weight of 464.3763 Da . This flavonoid features a distinctive structure characterized by a flavone backbone with a glucose moiety attached at the 8-position, which contributes significantly to its biological profile and therapeutic potential.

The natural occurrence of this compound in medicinal plants has historical significance, as many of these plants have been used in traditional medicine systems for their anti-inflammatory and digestive benefits. Modern analytical techniques including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify Hypolaetin-8-glucoside in plant extracts, confirming its presence in these traditional remedies.

Pharmacological Activities

Gastroprotective and Anti-ulcer Activity

One of the most significant properties of Hypolaetin-8-glucoside is its gastroprotective effect, which has been extensively documented. Research by Alcaraz and Tordera (1988) demonstrated that the compound possesses substantial anti-ulcer activity . Their findings revealed that Hypolaetin-8-glucoside effectively reduces gastric ulcers induced by various harmful agents in experimental rat models.

The gastroprotective action operates through multiple mechanisms:

  • Cytoprotective effects mediated by endogenous prostaglandins

  • Increased production of gastric mucus

  • Moderate antisecretory effects that reduce gastric acid output

These combined actions make Hypolaetin-8-glucoside a compound of interest for potential applications in treating or preventing gastric ulcers. The dual anti-inflammatory and anti-ulcer properties distinguish it from conventional anti-inflammatory medications that often cause gastric damage rather than protect against it .

Mechanisms of Action

Prostaglandin-Mediated Gastroprotection

A key mechanism behind the gastroprotective effects of Hypolaetin-8-glucoside involves its interaction with the prostaglandin system. Research indicates that the compound's cytoprotective effects are mediated by endogenous prostaglandins, which play a crucial role in maintaining the integrity of the gastric mucosa .

Studies have explored the influence of Hypolaetin-8-glucoside on prostaglandin biosynthesis, revealing that its glycosidic structure correlates with enhanced prostaglandin formation. This stands in contrast to aglycone compounds that demonstrate inhibitory effects on prostaglandin degradation. These biochemical interactions suggest that Hypolaetin-8-glucoside plays a nuanced role in inflammatory processes, with significant therapeutic implications .

Effects on Enzymes and Platelet Aggregation

Hypolaetin-8-glucoside has been studied for its interactions with various enzymes. The compound, along with structurally related flavonoids, has been investigated for inhibitory effects on soybean lipoxygenase and snake venom phospholipase A2. While the glycoside showed no activity against phospholipase A2, it did inhibit soybean lipoxygenase alongside other flavonoids .

Research has also demonstrated that Hypolaetin-8-glucoside inhibits ADP-induced human platelet aggregation in a dose-dependent manner. This suggests potential therapeutic applications in inflammatory conditions and diseases involving platelet aggregation .

Comparison with Other Therapeutic Agents

Comparative Efficacy with Conventional Anti-ulcer Medications

Multiple studies have compared the efficacy of Hypolaetin-8-glucoside with established anti-ulcer medications such as ranitidine and omeprazole. These comparative analyses provide valuable insights into the potential therapeutic utility of this flavonoid.

The following table summarizes key comparisons between Hypolaetin-8-glucoside and conventional treatments based on research findings:

AspectHypolaetin-8-glucosideConventional NSAIDsRanitidine/Omeprazole
Anti-inflammatory actionModerate to strongStrongMinimal
Ulcerogenic potentialNone (protective)HighNone
Mechanism of actionProstaglandin-mediated cytoprotectionCOX inhibitionH2 antagonism/Proton pump inhibition
Gastric acid reductionModerateMinimalStrong
Gastric mucus productionIncreasesDecreasesVariable
Side effect profileMinimal reportedSignificantModerate

This comparative analysis highlights the unique therapeutic profile of Hypolaetin-8-glucoside, combining anti-inflammatory activity with gastroprotection, which distinguishes it from both traditional NSAIDs and conventional anti-ulcer medications .

Comparison with Other Flavonoids

Several studies have compared Hypolaetin-8-glucoside with other flavonoids such as naringenin, quercetin, and rutin. Research indicates that flavonoids as a class have varying degrees of anti-ulcerogenic activity, with some showing particularly promising results in experimental models .

For instance, naringenin has demonstrated significant anti-ulcer activity through a mechanism involving the inhibition of histidine decarboxylase, which affects endogenous histamine formation in gastric mucosa. Similarly, quercetin and rutin have shown protection against ethanol-induced gastric lesions, with proposed mechanisms involving endogenous prostaglandins .

The specific glycosidic structure of Hypolaetin-8-glucoside at the 8-position appears to contribute to its distinct biological profile compared to other flavonoids, particularly regarding its gastroprotective effects and specific enzyme interactions .

Research Evidence and Experimental Findings

Key Studies on Anti-ulcer Activity

Alcaraz and Tordera's seminal research in 1988 provided comprehensive evidence for the anti-ulcer activity of Hypolaetin-8-glucoside. Their experiments demonstrated that the compound effectively reduced gastric ulcers in rat models exposed to various ulcerogenic agents .

The study findings revealed that Hypolaetin-8-glucoside:

  • Reduced the severity of experimentally induced gastric ulcers

  • Decreased gastric acid secretion and pepsin activity

  • Increased gastric mucus production

  • Demonstrated cytoprotective effects mediated by endogenous prostaglandins

These results suggested that the mechanism of Hypolaetin-8-glucoside involves both cytoprotective and moderate antisecretory effects, making it a potentially valuable therapeutic agent for gastric protection .

Anti-inflammatory Mechanism Studies

Earlier research by Alcaraz and colleagues in 1984 established that Hypolaetin-8-glucoside combines both anti-inflammatory and anti-ulcer properties, suggesting it might offer useful alternatives to anti-inflammatory drugs of the aspirin type . This dual action is particularly significant given that conventional NSAIDs typically cause gastric damage as a side effect.

Further studies explored specific aspects of the anti-inflammatory activity of Hypolaetin-8-glucoside, revealing effects on:

  • Capillary permeability

  • Protein exudation

  • Leucocyte migration

  • Enzyme activity in inflammatory models

These investigations demonstrated that Hypolaetin-8-glucoside exhibits a distinctive anti-inflammatory profile compared to traditional NSAIDs like indomethacin .

Structural Characteristics and Chemical Properties

Molecular Structure

Hypolaetin-8-glucoside has the molecular formula C21H20O12 and a molecular weight of 464.3763 Da . The structure features a flavone backbone with hydroxyl groups at specific positions and a glucose moiety attached at the 8-position. This glycosidic structure appears to be critical for its biological activity, particularly its effects on prostaglandin formation and gastroprotection.

The SMILES notation for Hypolaetin-8-glucoside is:
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

This distinctive molecular structure contributes to the compound's ability to interact with various biological systems and enzymes, explaining its diverse pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator